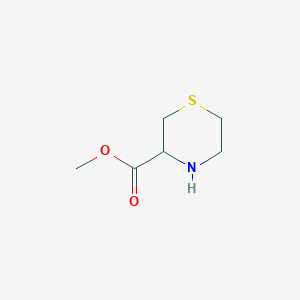

Methyl thiomorpholine-3-carboxylate

Overview

Description

Methyl thiomorpholine-3-carboxylate is an organic compound with the molecular formula C6H11NO2S It belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds

Mechanism of Action

Target of Action

Methyl thiomorpholine-3-carboxylate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) It’s known that thiazole derivatives can interact with a variety of targets depending on their specific structure .

Mode of Action

Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The exact interaction of this compound with its targets would depend on the specific structure of the compound and the nature of the target.

Biochemical Pathways

Thiazole derivatives are known to interact with a variety of biochemical pathways depending on their specific structure and target .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been reported to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Analysis

Biochemical Properties

Methyl thiomorpholine-3-carboxylate plays a significant role in biochemical reactions, particularly in the reduction of imine bonds in brain substrates. It interacts with enzymes such as thiomorpholine-carboxylate dehydrogenase, which catalyzes the reduction of thiomorpholine-3-carboxylate to 3,4-dehydro-thiomorpholine-3-carboxylate using NAD(P)+ as a cofactor . This interaction is crucial for the regulation of imine bonds in substrates like cystathionine ketimine and lanthionine ketimine, which are important in brain function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to bind thyroid hormone, acting as a reversible inhibitor and regulating the free intracellular concentration of triiodothyronine . This regulation impacts the access of triiodothyronine to its nuclear receptors, thereby influencing gene expression and cellular metabolism . Additionally, its interaction with thiomorpholine-carboxylate dehydrogenase suggests a role in the metabolic processes within the brain .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound specifically binds to thyroid hormone, inhibiting its activity and regulating its intracellular concentration . This binding interaction is crucial for maintaining the balance of thyroid hormone levels within cells. Furthermore, the reduction of imine bonds by thiomorpholine-carboxylate dehydrogenase highlights its role in enzyme-mediated biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential impact on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that at lower doses, the compound exhibits beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects have been observed, including disruptions in cellular signaling pathways and metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the reduction of imine bonds. The compound interacts with enzymes such as thiomorpholine-carboxylate dehydrogenase, which catalyzes its conversion to 3,4-dehydro-thiomorpholine-3-carboxylate . This interaction is essential for maintaining the balance of imine bonds in brain substrates and regulating metabolic flux . Additionally, the compound’s involvement in thyroid hormone metabolism further underscores its role in cellular metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s binding to thyroid hormone suggests its involvement in thyroid hormone transport and regulation . This interaction facilitates the distribution of this compound within cells, ensuring its availability for biochemical reactions and metabolic processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . Its presence in these subcellular compartments is essential for its role in metabolic processes and enzyme-mediated reactions . Additionally, the compound’s interaction with thyroid hormone receptors in the nucleus highlights its involvement in gene expression regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl thiomorpholine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

- Thiomorpholine is dissolved in an organic solvent such as dichloromethane.

- A base, such as triethylamine, is added to the solution to deprotonate the thiomorpholine.

- Methyl chloroformate is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C).

- The reaction mixture is stirred for several hours, allowing the formation of this compound.

- The product is isolated by extraction and purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl thiomorpholine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the carboxylate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Carboxylic acids.

Scientific Research Applications

Methyl thiomorpholine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers investigate its potential as a pharmacophore in drug design, aiming to develop new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Comparison with Similar Compounds

- Thiomorpholine

- Methyl morpholine-3-carboxylate

- Methyl piperidine-3-carboxylate

Biological Activity

Methyl thiomorpholine-3-carboxylate (MTMC) is a compound that has garnered attention in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article provides an in-depth examination of the biological activity associated with MTMC, including its mechanisms of action, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound classified under thiomorpholines. Its structure features a thiomorpholine ring substituted with a carboxylate group at the 3-position and a methyl ester. The chemical formula is , with a molecular weight of approximately 147.23 g/mol. The compound exhibits strong basic properties, which can influence its interaction with biological targets.

The biological activity of MTMC can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that MTMC and its derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds derived from thiomorpholine structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects : MTMC has been investigated for its cytotoxic effects against cancer cell lines. One study demonstrated that MTMC induces apoptosis in HepG2 liver cancer cells through the mitochondrial-mediated pathway, characterized by increased reactive oxygen species (ROS) production and modulation of apoptosis-related proteins .

- Metabolic Profiling : In metabolomics studies, MTMC has been identified as a significant metabolite associated with physiological changes in response to drug exposure, particularly in the context of MDMA metabolism. This suggests that MTMC may play a role in metabolic pathways related to drug-induced neurotoxicity .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cytotoxicity in HepG2 Cells : A detailed study focused on the effects of MTMC on HepG2 cells showed a dose-dependent increase in ROS levels correlating with increased apoptosis rates. Flow cytometry analysis revealed significant mitochondrial membrane potential depolarization, indicating the compound's potential as an anti-cancer agent .

- Metabolomics Study : Another investigation utilized UPLC-HR-TOFMS to analyze blood samples from individuals exposed to MDMA, identifying MTMC among other metabolites. This study highlighted the compound's relevance in understanding metabolic responses to illicit drugs and its potential implications for neurotoxicity .

Properties

IUPAC Name |

methyl thiomorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKUMLWZCRVBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511653 | |

| Record name | Methyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78865-47-1 | |

| Record name | Methyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.